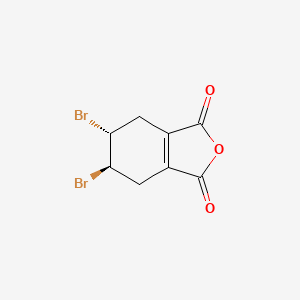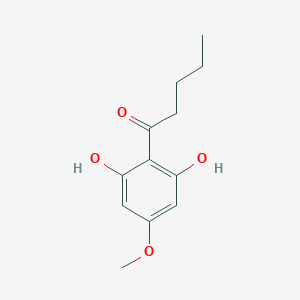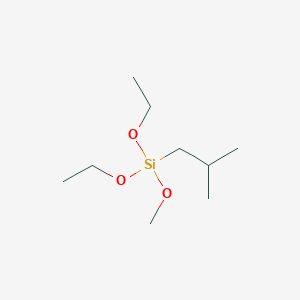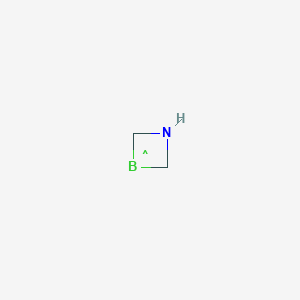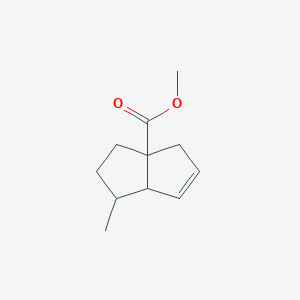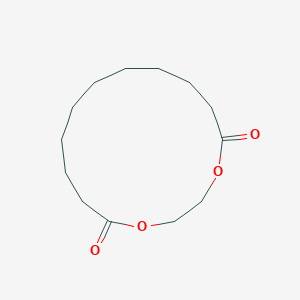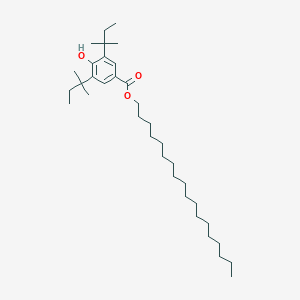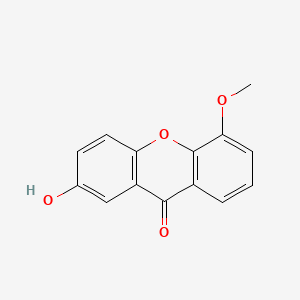
9H-Xanthen-9-one, 2-hydroxy-5-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Xanthen-9-one, 2-hydroxy-5-methoxy-: is a derivative of xanthone, a class of oxygen-containing heterocyclic compounds. Xanthones are known for their diverse biological activities and are found in various natural sources, including plants, fungi, and lichens . The compound 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- is characterized by its unique structure, which includes a xanthone core with hydroxy and methoxy substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Classical Condensation: One common method involves the condensation of salicylic acid with a phenol derivative.
Aryl Aldehyde and Phenol Derivative: Another approach involves the reaction of an aryl aldehyde with a phenol derivative.
Salicylaldehyde and 1,2-Dihaloarenes: This method uses salicylaldehyde and 1,2-dihaloarenes under specific conditions.
o-Haloarenecarboxylic Acid and Arynes: This synthetic route involves the reaction of o-haloarenecarboxylic acid with arynes.
Industrial Production Methods: Industrial production methods for xanthone derivatives often involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods may include the use of catalysts, microwave heating, and other techniques to improve yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for xanthone derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Jones reagent, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, ruthenium, copper.
Major Products: The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- can yield various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of New Compounds: 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- is used as a building block for synthesizing new xanthone derivatives with potential biological activities.
Biology:
Antioxidant Activity: Xanthone derivatives, including 9H-Xanthen-9-one, 2-hydroxy-5-methoxy-, exhibit antioxidant properties, making them useful in biological studies.
Medicine:
Anti-inflammatory and Anticancer Activities: This compound has shown potential in medical research for its anti-inflammatory and anticancer properties.
Industry:
Wirkmechanismus
The mechanism of action of 9H-Xanthen-9-one, 2-hydroxy-5-methoxy- involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
9H-Xanthen-9-one, 5-hydroxy-2-methoxy-: This compound is similar in structure but has different substituents, leading to variations in biological activity.
1,8-Dihydroxy-3,5-dimethoxyxanthen-9-one: Another xanthone derivative with distinct substituents and biological properties.
Azaxanthones: These compounds contain nitrogen atoms in the aromatic moiety, offering different biological activities and solubility properties.
Eigenschaften
CAS-Nummer |
70786-46-8 |
|---|---|
Molekularformel |
C14H10O4 |
Molekulargewicht |
242.23 g/mol |
IUPAC-Name |
2-hydroxy-5-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O4/c1-17-12-4-2-3-9-13(16)10-7-8(15)5-6-11(10)18-14(9)12/h2-7,15H,1H3 |
InChI-Schlüssel |
CBMAAZVYXIBRLC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1OC3=C(C2=O)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[3-(Chloromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14470545.png)

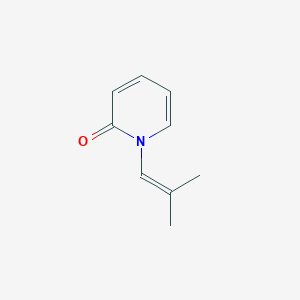
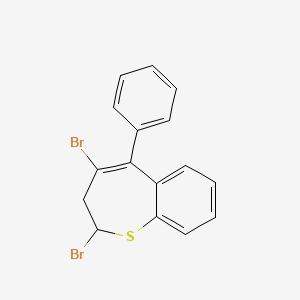
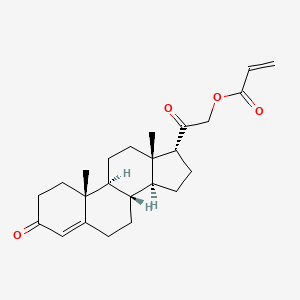
![9-azabicyclo[3.3.1]nonane;2,4,6-trinitrophenol](/img/structure/B14470579.png)
![1-[(Z)-(1-Amino-2,2,2-trichloroethylidene)amino]-3-phenoxypropan-2-yl acetate](/img/structure/B14470584.png)
